Afabicin (disodium)
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Overview
Description
Afabicin (disodium) is a first-in-class antibiotic specifically designed to target staphylococcal infections. It is a prodrug of afabicin desphosphono, which inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme, a key component in the fatty acid synthesis pathway of staphylococci . This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant strains .
Preparation Methods
Afabicin (disodium) is synthesized through a series of chemical reactions that convert the precursor molecule into the active form. The synthetic route involves the phosphorylation of afabicin desphosphono to produce afabicin (disodium). The reaction conditions typically include the use of phosphorylating agents and specific solvents to facilitate the conversion . Industrial production methods involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Afabicin (disodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Afabicin (disodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of fatty acid synthesis in bacteria.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of fatty acid synthesis in bacterial growth and survival.
Medicine: It is being developed as a treatment for staphylococcal infections, including MRSA and other antibiotic-resistant strains. .
Mechanism of Action
Afabicin (disodium) exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. The active moiety of afabicin binds to the FabI enzyme, preventing the reduction of enoyl-acyl carrier protein to acyl-acyl carrier protein. This inhibition disrupts the production of essential fatty acids, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Afabicin (disodium) is unique in its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:
Triclosan: An antibacterial and antifungal agent that also targets the FabI enzyme but has broader activity against various bacteria.
Isoniazid: An antibiotic used to treat tuberculosis that targets the InhA enzyme, a homolog of FabI in mycobacteria.
CG400549: A FabI inhibitor in clinical trials for the treatment of staphylococcal infections.
Afabicin (disodium) stands out due to its narrow spectrum of activity, which minimizes the impact on the intestinal microbiota and reduces the risk of cross-resistance with other antibiotic classes .
Properties
Molecular Formula |
C23H22N3Na2O7P |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
InChI Key |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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